molecular formula C7H7BClFO2S B14018533 (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid

(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid

Cat. No.: B14018533
M. Wt: 220.46 g/mol
InChI Key: CWKCILHARWRHES-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. It is commonly used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydroboration of alkenes or alkynes, followed by oxidation to form the boronic acid . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of continuous flow reactors and automated systems further streamlines the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the chlorine, fluorine, and methylthio groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which provide distinct electronic and steric properties. The presence of the methylthio group enhances its reactivity in certain reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H7BClFO2S

Molecular Weight

220.46 g/mol

IUPAC Name

(2-chloro-4-fluoro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO2S/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3

InChI Key

CWKCILHARWRHES-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)SC)Cl)(O)O

Origin of Product

United States

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